molecular formula C14H15ClN2O2 B6332700 5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1354918-64-1

5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6332700
CAS RN: 1354918-64-1
M. Wt: 278.73 g/mol
InChI Key: ZDUHHYXYIIRKLD-UHFFFAOYSA-N
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Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole forms the core of various herbicides and drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The reaction is typically catalyzed by substances like vitamin B1 .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclocondensation, 1,3-dipolar cycloadditions, and substitution condensation of chalcone and azo compounds .


Physical And Chemical Properties Analysis

Pyrazole derivatives are generally solid at room temperature, and their physical and chemical properties can vary widely depending on the specific compound .

Mechanism of Action

The mechanism of action of pyrazole derivatives in biological systems is diverse and depends on the specific compound. Some pyrazole derivatives have been used in medicine for their antidepressant, antihypertensive, anti-arrhythmic, antibacterial, anticancer, anticonvulsant, and anti-inflammatory activities .

Safety and Hazards

The safety and hazards associated with pyrazole derivatives depend on the specific compound. Some pyrazole derivatives may be harmful if swallowed or come into contact with skin .

Future Directions

The future directions in the study of pyrazole derivatives involve the development of new synthesis methods and the exploration of their potential uses in medicine and other fields .

properties

IUPAC Name

5-chloro-1-(4-methoxyphenyl)-3-propylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-3-4-13-12(9-18)14(15)17(16-13)10-5-7-11(19-2)8-6-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUHHYXYIIRKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-methoxyphenyl)-3-propyl-1H-pyrazole-4-carbaldehyde

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